3-(2-Thienyl)pyridine
Overview
Description
3-(2-Thienyl)pyridine is a heterocyclic compound that contains a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides . Heating thiophene-2-carboxamides in formic acid afforded thieno [3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis
The 3-(2-Thienyl)pyridine molecule contains a total of 19 bond(s). There are 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 Thiophene(s), and 1 Pyridine(s) .Scientific Research Applications
1. Pyrimidines in Anti-Inflammatory Activities
- Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Pyridine-Based Molecules in Drug Crafting
- Application Summary : Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
- Methods of Application : Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .
- Results or Outcomes : Many vitamins, such as pyridoxine, niacin and nicotine, have high potency and selectivity in many biological systems .
3. Thieno [3,2-c] Pyridine Derivatives in Therapeutics
- Application Summary : Thieno [3,2-c] pyridine derivatives have been found to have therapeutic applications . They have been used as blood-platelet aggregation inhibiting agents and antithrombotics .
- Methods of Application : The preparation process of new thieno [3,2-c] pyridine derivatives involves various chemical reactions .
- Results or Outcomes : These derivatives have shown promising results in inhibiting blood-platelet aggregation and acting as antithrombotics .
4. Pyridine-Based Molecules in Drug Crafting
- Application Summary : Pyridine-based molecules have been used extensively in drug crafting . They have emerged as potent and eligible candidates against a range of diversified diseases .
- Methods of Application : Pyridine-based molecules are found in nature, mainly from plant resources, such as alkaloids . They are engaged in numerous oxidation–reduction processes in many enzymatic reactions .
- Results or Outcomes : Many vitamins, such as pyridoxine, niacin, and nicotine, which have pyridine scaffolds, have high potency and selectivity in many biological systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-thiophen-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLIWDUZHFSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344216 | |
Record name | 3-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)pyridine | |
CAS RN |
21298-53-3 | |
Record name | 3-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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